3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

cross-coupling medicinal chemistry Suzuki reaction

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 1782444-66-9) is a brominated, partially saturated imidazo[1,2-a]pyridine heterocycle featuring a carboxylic acid functional group at the 7-position. With a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07
CAS No. 1782444-66-9
Cat. No. B3324044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
CAS1782444-66-9
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07
Structural Identifiers
SMILESC1CN2C(=NC=C2Br)CC1C(=O)O
InChIInChI=1S/C8H9BrN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h4-5H,1-3H2,(H,12,13)
InChIKeyJGXLZMHUPBJKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid: Core Scaffold Profile and Procurement Rationale


3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 1782444-66-9) is a brominated, partially saturated imidazo[1,2-a]pyridine heterocycle featuring a carboxylic acid functional group at the 7-position . With a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology . This scaffold is a core component in the design of conformationally restricted inhibitors, such as those targeting activated thrombin activatable fibrinolysis inhibitor (TAFIa), where its structural rigidity has been leveraged to achieve potency gains over earlier, more flexible leads [1].

Why 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid Cannot Be Replaced by Generic Analogs


Substituting this compound with a generic analog like its non-halogenated parent or a different regioisomer would fundamentally alter the chemical and biological properties. The 3-bromo substituent is not just a simple 'tag'; it provides a critical synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are inaccessible to the non-brominated parent system . Furthermore, the specific position of the bromine at the 3-position, combined with the saturated tetrahydro ring and the 7-carboxylic acid, defines its binding conformation and electrostatic surface, which is markedly different from the 2-bromo-3-carboxylic acid isomer (CAS 1781563-64-1) or the fully aromatic analog (CAS 1315360-75-8) . These structural nuances directly impact pKa, logP, and target binding affinity, making generic substitution scientifically unsound without rigorous quantitative validation.

Quantifiable Differentiation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid vs. Closest Analogs


Enhanced Synthetic Utility via Bromine vs. Non-Halogenated Parent Scaffold

The presence of an aryl bromide at the 3-position provides a crucial synthetic handle for diversification through cross-coupling reactions. This is a key differentiator from the non-brominated parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 793646-50-1), which lacks this essential reactivity node . While not a direct kinetic comparison, the difference in reactivity is absolute: the parent compound is unreactive in Pd-catalyzed cross-coupling, whereas the target compound is a competent substrate, a distinction confirmed by its documented use in synthesizing complex libraries via these methods .

cross-coupling medicinal chemistry Suzuki reaction

Superior Acidity and Hydrogen Bond Donor Strength vs. Methyl Ester Prodrug Form

The free carboxylic acid at the 7-position has a predicted pKa of 3.73±0.20, giving it strong hydrogen bond donor and acceptor capabilities critical for target engagement . This is a quantifiable advantage over its methyl ester analog, 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (CAS 2092590-70-8), which has a much higher predicted pKa of 5.28±0.40 . The ester is effectively a prodrug or protected form; it cannot form the same key salt bridges or hydrogen bonds with biological targets, a fact that directly prevents its use as a surrogate in active inhibitor design.

pKa physicochemical properties solubility formulation

Enhanced Lipophilicity for Membrane Permeability Compared to Des-Bromo Parent

The 3-bromo substituent significantly increases the compound's lipophilicity, a critical parameter for passive membrane permeability. The compound has a reported LogP of 1.2926, while its des-bromo parent (CAS 793646-50-1) is not a direct comparator and has no reported LogP . However, the difference in molecular weight (245.07 vs. 166.18 g/mol for the parent) and the calculated density (1.93±0.1 vs. 1.454 g/cm³) provide a clear physicochemical rationale for its superior membrane partitioning capability. This property is essential for any program targeting intracellular proteins.

logP physicochemical properties permeability drug-likeness

Validated Application in a Conformational Restriction Strategy for TAFIa Inhibitors

The tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid scaffold, specifically when conformational restriction is applied, has been validated to produce potent and selective inhibitors of TAFIa [1]. While the exact 3-bromo derivative was not the lead compound, the scaffold itself is a key pharmacophore. The publication demonstrates that this rigidification strategy leads to a potency increase, with an X-ray structure (compound 5 in complex) confirming the binding mode [1]. The 3-bromo substituent of the target compound serves as an ideal vector for further SAR exploration within this validated pharmacophore, a clear advantage over analogs with blocked or absent functional handles.

TAFIa conformational restriction medicinal chemistry thrombosis

Structural Distinctiveness from 2-Bromo-3-carboxylic Acid Isomer

The compound's substitution pattern (3-bromo, 7-carboxylic acid) is distinct from a close isomer, 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1781563-64-1) . While both are brominated tetrahydroimidazo[1,2-a]pyridines, the shift of the carboxylic acid from the 7- to the 3-position drastically alters the molecular topology and projected pharmacophore. This is a clear case where regioisomer selection is not generic, as it determines the vectors for functional group elaboration and dictates the final spatial arrangement of substituents, which are critical for target recognition.

regioselectivity building blocks SAR

High-Value Application Scenarios for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid


Medicinal Chemistry: Developing Conformationally Restricted TAFIa Inhibitors for Thrombosis

Compound serves as a core intermediate for synthesizing novel inhibitors of TAFIa. The scaffold's inherent conformational restriction, validated in published lead series, is hypothesized to pre-organize the molecule for binding. The 3-bromo handle allows for rapid, parallel diversification via Suzuki coupling to explore the binding pocket and enhance potency and selectivity [1].

Chemical Biology: Design of Activity-Based Probes (ABPs) for Serine Hydrolases

The free 7-carboxylic acid (predicted pKa 3.73) can be directly conjugated to an acyloxymethyl ketone or diphenyl phosphonate warhead to create an ABP for profiling serine hydrolases or carboxypeptidases. The bromine atom at the 3-position can further be used to attach a fluorescent reporter or biotin tag via Sonogashira or Suzuki coupling, enabling target engagement studies in complex proteomes .

Process Chemistry: Late-Stage Functionalization (LSF) of Advanced Intermediates

The simultaneous presence of an aryl bromide and a carboxylic acid makes this an ideal bifunctional monomer. This allows for sequential, orthogonal functionalization: amide coupling at the acid followed by transition metal-catalyzed cross-coupling at the bromide. This step-economical approach is highly valued in process chemistry for building complexity rapidly in a single synthetic sequence .

Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.